molecular formula C21H23FN2O2 B6919115 N-(1-benzoylpiperidin-4-yl)-2-(2-fluorophenyl)propanamide

N-(1-benzoylpiperidin-4-yl)-2-(2-fluorophenyl)propanamide

Cat. No.: B6919115
M. Wt: 354.4 g/mol
InChI Key: AERLKMWOJUQFBV-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-4-yl)-2-(2-fluorophenyl)propanamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are structurally related to fentanyl, a potent synthetic opioid. This compound is known for its high potency and is often studied in the context of its pharmacological and toxicological properties.

Properties

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-2-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-15(18-9-5-6-10-19(18)22)20(25)23-17-11-13-24(14-12-17)21(26)16-7-3-2-4-8-16/h2-10,15,17H,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERLKMWOJUQFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzoylpiperidin-4-yl)-2-(2-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through nucleophilic substitution reactions, using appropriate fluorinated aromatic compounds.

    Final Coupling: The final step involves coupling the intermediate compounds to form this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(1-benzoylpiperidin-4-yl)-2-(2-fluorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-(1-benzoylpiperidin-4-yl)-2-(2-fluorophenyl)propanamide is primarily studied for its pharmacological properties. It is used in research to understand the mechanisms of opioid receptor binding and activation. The compound is also investigated for its potential therapeutic applications in pain management and anesthesia. Additionally, it is studied in toxicology to assess its safety profile and potential for abuse.

Mechanism of Action

The mechanism of action of N-(1-benzoylpiperidin-4-yl)-2-(2-fluorophenyl)propanamide involves binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The binding of the compound to the receptor activates intracellular signaling pathways, resulting in the inhibition of pain signals and the release of neurotransmitters such as dopamine.

Comparison with Similar Compounds

N-(1-benzoylpiperidin-4-yl)-2-(2-fluorophenyl)propanamide is compared with other fentanyl analogs, such as:

  • N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
  • N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide
  • N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide

These compounds share structural similarities but differ in their pharmacological profiles, potency, and safety. This compound is unique due to its specific substitution pattern and the presence of the benzoyl group, which influences its receptor binding affinity and metabolic stability.

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